molecular formula C14H20N2O3 B13882488 Ethyl 2-(4-piperazin-1-ylphenoxy)acetate

Ethyl 2-(4-piperazin-1-ylphenoxy)acetate

Cat. No.: B13882488
M. Wt: 264.32 g/mol
InChI Key: QOUVAEKABQXCPL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-piperazin-1-ylphenoxy)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are widely used in various fields due to their unique chemical properties. This compound is characterized by the presence of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms. The piperazine ring is connected to a phenoxy group through an ethyl acetate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-piperazin-1-ylphenoxy)acetate typically involves the reaction of 4-piperazin-1-ylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-piperazin-1-ylphenoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: this compound hydrolysis yields 4-piperazin-1-ylphenol and ethanol.

    Reduction: Reduction of the ester group results in the formation of 2-(4-piperazin-1-ylphenoxy)ethanol.

    Substitution: Substitution reactions on the piperazine ring can yield various derivatives depending on the substituents used.

Scientific Research Applications

Ethyl 2-(4-piperazin-1-ylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions due to the presence of the piperazine ring.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-piperazin-1-ylphenoxy)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(4-piperazin-1-ylphenoxy)acetate can be compared with other similar compounds, such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine ring and is used as an acetylcholinesterase inhibitor.

    tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different substituents, used in various synthetic applications.

The uniqueness of this compound lies in its specific ester linkage and the presence of the phenoxy group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 2-(4-piperazin-1-ylphenoxy)acetate

InChI

InChI=1S/C14H20N2O3/c1-2-18-14(17)11-19-13-5-3-12(4-6-13)16-9-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3

InChI Key

QOUVAEKABQXCPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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